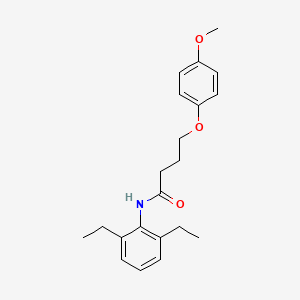

N-(2,6-diethylphenyl)-4-(4-methoxyphenoxy)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,6-diethylphenyl)-4-(4-methoxyphenoxy)butanamide is a compound that likely shares characteristics with various butanamide derivatives. These compounds are of interest due to their diverse biological activities and potential applications in medicinal chemistry. The synthesis, structure, and properties of such compounds can provide valuable insights into their functionality and potential uses.

Synthesis Analysis

Butanamide derivatives are typically synthesized through reactions involving carboxylic acids or their derivatives (such as acyl chlorides) with amines, often under dehydration conditions. For example, the synthesis of antiulcer agents and lipoxygenase inhibitors involves the preparation of butanamide derivatives by reacting specific esters and amides with various substituents (I. Ueda et al., 1991; Aziz‐ur‐Rehman et al., 2016).

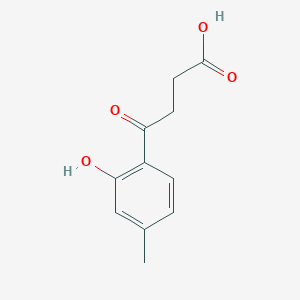

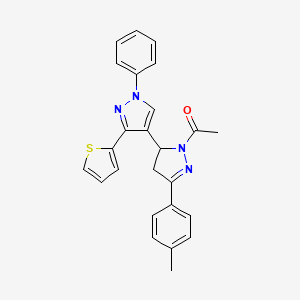

Molecular Structure Analysis

The molecular structure of butanamide derivatives can be elucidated using techniques such as NMR, IR, and X-ray crystallography. These methods provide insights into the arrangement of atoms within the molecule and the presence of specific functional groups. For example, molecular structures synthesized via Schiff bases reduction route have been reported, showcasing intermolecular hydrogen bonding and other secondary interactions (P. A. Ajibade et al., 2021).

Chemical Reactions and Properties

Butanamide derivatives undergo various chemical reactions, including condensation, acylation, and alkylation, leading to the formation of diverse compounds with specific properties. For instance, the condensation of diethyl 2,4,6-trioxoheptanedioate with specific phenols has been used to synthesize chromeno[4,3-b]pyridines (V. Mamedov et al., 2008).

Wissenschaftliche Forschungsanwendungen

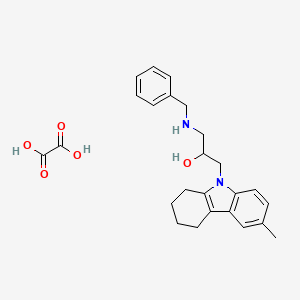

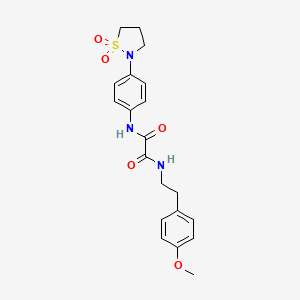

Antimicrobial and Anticancer Properties

N-(2,6-diethylphenyl)-4-(4-methoxyphenoxy)butanamide has been studied for its potential in various scientific fields. Notably, it has shown promising results in antimicrobial and anticancer applications. A study highlights its effectiveness against lung carcinoma (H157) and Vero cell lines, with activity comparable to standard anticancer drugs, such as vincristine. Importantly, this compound exhibited minimal effects on normal cell lines, suggesting a degree of selectivity beneficial for therapeutic purposes. Additionally, the compound displayed antimicrobial properties, underscoring its potential in treating infections (Sirajuddin et al., 2015).

Renewable Thermosetting Resin

Research into sustainable materials has led to the development of a renewable bisphenol derived from eugenol, which shares structural similarities with this compound. This advancement in material science demonstrates the potential of such compounds in creating eco-friendly resins with high thermal stability and suitability for maritime environments. The research emphasizes the growing trend of utilizing sustainable feedstocks in material synthesis (Harvey et al., 2014).

Pharmacological Research

The compound has also been explored in pharmacological research, particularly in the development of antiulcer agents. Studies have shown its effectiveness in inhibiting gastric acid secretion, indicating its potential as a therapeutic agent for gastric ailments (Ueda et al., 1991).

Eigenschaften

IUPAC Name |

N-(2,6-diethylphenyl)-4-(4-methoxyphenoxy)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c1-4-16-8-6-9-17(5-2)21(16)22-20(23)10-7-15-25-19-13-11-18(24-3)12-14-19/h6,8-9,11-14H,4-5,7,10,15H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQANQJUYVNYIEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)CCCOC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2480415.png)

![N-bicyclo[2.2.1]hept-2-yl-N'-(2-hydroxypropyl)thiourea](/img/structure/B2480417.png)

![3-methyl-2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2480422.png)

![2-[(6-Methylpyridin-3-yl)oxy]acetohydrazide](/img/structure/B2480424.png)

![2,5-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide](/img/structure/B2480425.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.3.1]nonane-8-one](/img/structure/B2480427.png)